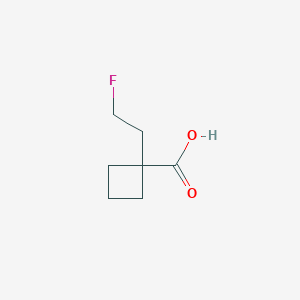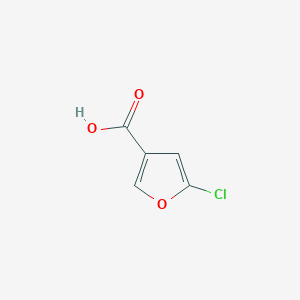
5-Chlorofuran-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Chlorofuran-3-carboxylic acid-related compounds involves several innovative methods, including the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, utilizing Friedländer condensation reaction under specific conditions (Gao et al., 2011). Additionally, chlorocyclization of alk-3-yn-1-ones with trichloroisocyanuric acid has been demonstrated as an efficient route to synthesize 3-chlorofurans at room temperature, highlighting a practical approach for the preparation of chlorofuran derivatives (Sniady et al., 2008).
Molecular Structure Analysis
The molecular structure and interactions of benzofuran derivatives, closely related to 5-Chlorofuran-3-carboxylic acid, have been studied through crystallographic and computational methods. These studies reveal significant insights into intramolecular hydrogen bonding, pi-pi stacking, and the influence of these interactions on molecular stability and reactivity (Titi & Goldberg, 2009).
Chemical Reactions and Properties
The chemical reactivity of 5-Chlorofuran-3-carboxylic acid and its derivatives involves a variety of reactions, including electrophilic substitution, nucleophilic addition, and cycloadditions. These reactions are foundational for synthesizing biologically active molecules and functional materials. The chloro group in the molecule plays a crucial role in its chemical behavior, serving as a reactive site for further functionalization (Sniady et al., 2008).
Physical Properties Analysis
The physical properties of 5-Chlorofuran-3-carboxylic acid derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. The arrangement of molecules in the crystal lattice and the presence of specific functional groups significantly influence these properties. Investigations into the crystal structures provide valuable information for understanding and predicting the behavior of these compounds under various conditions (Titi & Goldberg, 2009).
Chemical Properties Analysis
5-Chlorofuran-3-carboxylic acid exhibits unique chemical properties due to its molecular structure. The presence of both the chloro and carboxylic acid functional groups makes it an interesting compound for chemical modifications and applications in synthesis. Its reactivity towards different reagents, ability to form various derivatives, and participation in cycloaddition reactions are of particular interest for developing new materials and pharmaceuticals (Sniady et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Antibiotics
5-Chlorofuran-3-carboxylic acid is involved in the biosynthesis of carbapenem, a class of beta-lactam antibiotics. The biosynthetic pathway includes a stereoinversion/desaturation process of (3S,5S)-carbapenam-3-carboxylic acid to the final (5R)-carbapenem product (Stapon, Li, & Townsend, 2003).
2. Organic Synthesis
This compound is utilized in organic synthesis, particularly in the electrophilic 5-endo-dig chlorocyclization of alk-3-yn-1-ones to produce 3-chlorofurans. This process demonstrates its potential in creating complex organic structures, useful in various chemical applications (Sniady, Morreale, Wheeler, & Dembinski, 2008).
3. Optical Nonlinearities
In the realm of photonics, derivatives of 5-Chlorofuran-3-carboxylic acid have been studied for their optical nonlinearities. Compounds synthesized from this acid have potential applications in optical limiting, a crucial aspect in protecting sensitive photonic devices (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
4. Antimicrobial Activity
Derivatives of 5-Chlorofuran-3-carboxylic acid have been synthesized and screened for antimicrobial activity. The structural modifications of these compounds can lead to potent antibacterial properties, potentially useful in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
5. Coordination Reactions
This acid plays a role in the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions. These coordination compounds have significant thermal stability, indicating potential use in materials science and chemistry (Mojumdar, Šimon, & Krutošíková, 2009).
6. Catalytic Applications
It serves as a traceless activator in Rh(III)-catalyzed decarboxylative coupling reactions, illustrating its potential in facilitating complex chemical transformations (Neely & Rovis, 2014).
Zukünftige Richtungen
The future directions for 5-Chlorofuran-3-carboxylic acid and similar compounds involve their use in the production of bio-based materials. There is a growing interest in the chemical industry to switch from traditional resources such as crude oil to biomass . Furan platform chemicals, derived from biomass, can be economically synthesized into a wide range of simple or complex chemicals .
Eigenschaften
IUPAC Name |
5-chlorofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFIXCKXSHFBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorofuran-3-carboxylic acid | |
CAS RN |
116779-81-8 | |
| Record name | 5-chlorofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
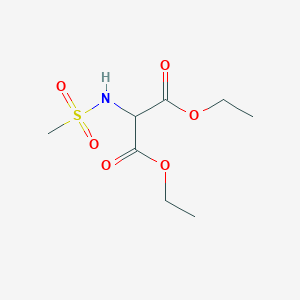
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)
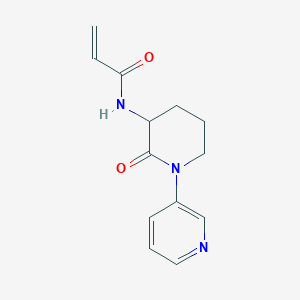

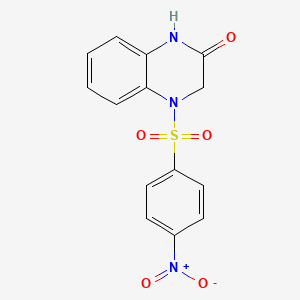

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
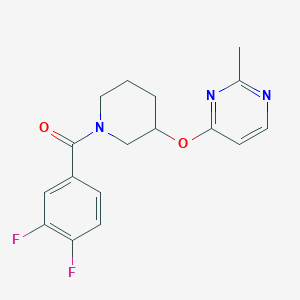
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

